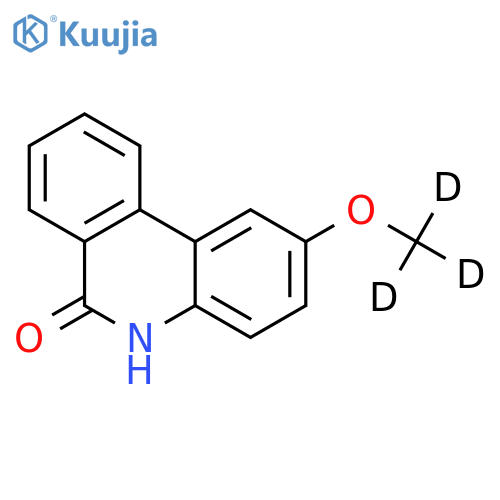

Cas no 1794810-85-7 (2-Methoxy-6(5H)-phenanthridinone-d3)

1794810-85-7 structure

商品名:2-Methoxy-6(5H)-phenanthridinone-d3

CAS番号:1794810-85-7

MF:C14H11NO2

メガワット:228.261128664017

CID:4553863

2-Methoxy-6(5H)-phenanthridinone-d3 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-6(5H)-phenanthridinone-d3

- 2-(trideuteriomethoxy)-5H-phenanthridin-6-one

-

- インチ: 1S/C14H11NO2/c1-17-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)15-13/h2-8H,1H3,(H,15,16)/i1D3

- InChIKey: SFDHWBOPWONGJZ-FIBGUPNXSA-N

- ほほえんだ: C1=C2C(NC(=O)C3=C2C=CC=C3)=CC=C1OC([2H])([2H])[2H]

2-Methoxy-6(5H)-phenanthridinone-d3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M265272-5mg |

2-Methoxy-6(5H)-phenanthridinone-d3 |

1794810-85-7 | 5mg |

$253.00 | 2023-05-18 | ||

| TRC | M265272-50mg |

2-Methoxy-6(5H)-phenanthridinone-d3 |

1794810-85-7 | 50mg |

$1918.00 | 2023-05-18 |

2-Methoxy-6(5H)-phenanthridinone-d3 関連文献

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

1794810-85-7 (2-Methoxy-6(5H)-phenanthridinone-d3) 関連製品

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量